molecular formula C13H23NO2 B1606038 Ethyl 2-butyl-2-cyanohexanoate CAS No. 67105-41-3

Ethyl 2-butyl-2-cyanohexanoate

Cat. No.: B1606038
CAS No.: 67105-41-3
M. Wt: 225.33 g/mol
InChI Key: WLLOYTIHTJTCCF-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-2-cyanohexanoate is an organic compound with the molecular formula C13H23NO2. It is a nitrile and ester derivative, characterized by its cyano and ethyl ester functional groups. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-butyl-2-cyanohexanoate can be synthesized through the reaction of cyanoacetic acid with butyl bromide in the presence of a base, followed by esterification with ethanol. The reaction typically involves:

    Step 1: Alkylation of cyanoacetic acid with butyl bromide.

    Step 2: Esterification of the resulting cyanoalkanoic acid with ethanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-butyl-2-cyanohexanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-butyl-2-cyanohexanoate involves its functional groups interacting with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

  • Ethyl 2-cyano-2-methylpropanoate
  • Ethyl 2-cyano-3-phenylpropanoate
  • Ethyl 2-cyano-4-methylpentanoate

Comparison: Ethyl 2-butyl-2-cyanohexanoate is unique due to its longer alkyl chain, which can influence its reactivity and solubility compared to similar compounds. This structural difference can affect its behavior in chemical reactions and its applications in various fields.

This compound stands out for its versatility and utility in scientific research and industrial applications, making it a compound of significant interest.

Properties

IUPAC Name

ethyl 2-butyl-2-cyanohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-4-7-9-13(11-14,10-8-5-2)12(15)16-6-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOYTIHTJTCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304558
Record name ethyl 2-butyl-2-cyanohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67105-41-3
Record name 67105-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-butyl-2-cyanohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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